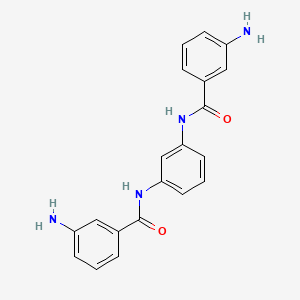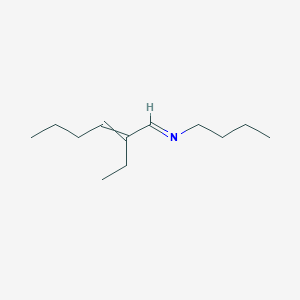
(1E)-N-Butyl-2-ethylhex-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Butyl-2-ethylhex-2-en-1-imine is an organic compound with a unique structure that includes a butyl group, an ethylhexenyl group, and an imine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-ethylhex-2-en-1-imine typically involves the condensation of butylamine with 2-ethylhex-2-enal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-2-ethylhex-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Butyl-2-ethylhex-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Butyl-2-ethylhex-2-en-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the butyl and ethylhexenyl groups.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Butyl-2-ethylhex-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-Butyl-2-ethylhex-2-en-1-nitrile: Contains a nitrile group instead of an imine.
(1E)-N-Butyl-2-ethylhex-2-en-1-oxime: Contains an oxime group instead of an imine.
Uniqueness
(1E)-N-Butyl-2-ethylhex-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the butyl and ethylhexenyl groups influences its chemical behavior and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
4853-57-0 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-butyl-2-ethylhex-2-en-1-imine |
InChI |
InChI=1S/C12H23N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
SLYWTSSFWBUYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC(=CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
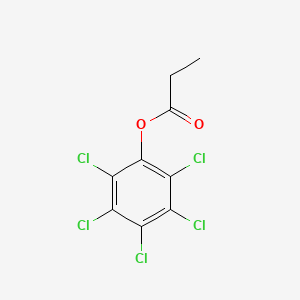

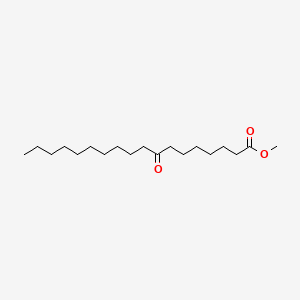
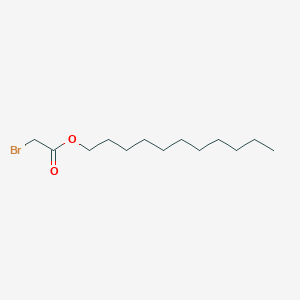
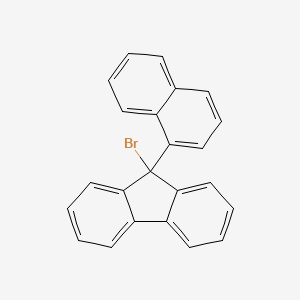
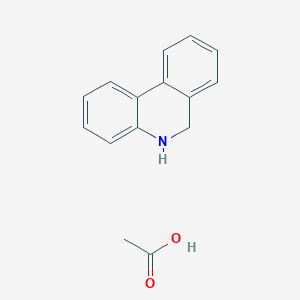
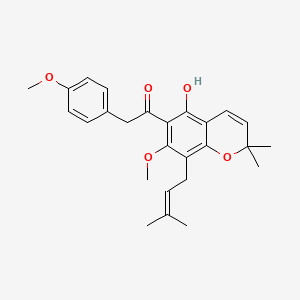

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
